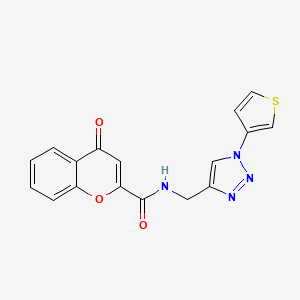![molecular formula C17H17ClN4O3S B2703804 (4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone CAS No. 946319-65-9](/img/structure/B2703804.png)
(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups and rings, including a benzothiazole ring, a piperazine ring, and an isoxazole ring . The benzothiazole ring is a heterocyclic compound that has been associated with diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Molecular Structure Analysis
The benzothiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Scientific Research Applications
Synthesis and Antimicrobial Activity : One area of research focuses on synthesizing new derivatives and evaluating their antimicrobial activity. For instance, Patel, Agravat, and Shaikh (2011) synthesized derivatives using 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid, finding variable and modest antimicrobial activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011). Similarly, Mhaske, Shelke, Raundal, and Jadhav (2014) reported moderate to good antimicrobial activity for their synthesized (2-substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone derivatives (Mhaske, Shelke, Raundal, & Jadhav, 2014).
Antimicrobial Activities of Triazole Derivatives : Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, and Demirbas (2007) synthesized novel triazole derivatives, including those with a piperazine component, showing good or moderate activities against microorganisms (Bektaş et al., 2007).
Synthesis and Structural Analysis : Prasad et al. (2018) synthesized a novel compound involving a piperidine and morpholine ring, characterized its structure, and evaluated its antiproliferative activity (Prasad et al., 2018).
Inhibition of Mild Steel Corrosion : Singaravelu, Bhadusha, and Dharmalingam (2022) investigated organic inhibitors, including piperazin-1-yl derivatives, for corrosion inhibition of mild steel in acidic medium. These compounds demonstrated significant inhibition efficiency (Singaravelu, Bhadusha, & Dharmalingam, 2022).
Anticancer and Antituberculosis Studies : Mallikarjuna, Padmashali, and Sandeep (2014) synthesized cyclopropyl piperazin-1-yl methanone derivatives and evaluated them for anticancer and antituberculosis activities, finding significant activity in some compounds (Mallikarjuna, Padmashali, & Sandeep, 2014).
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzothiazole derivatives, have been found to inhibit cyclooxygenase (cox) enzymes .
Mode of Action
It is known that benzothiazole derivatives can inhibit cox enzymes, which are needed to convert arachidonic acid into thromboxane, prostaglandins (pge2), and prostacyclin .
Biochemical Pathways
The inhibition of cox enzymes by benzothiazole derivatives can affect the production of thromboxane, prostaglandins, and prostacyclin . These compounds play a crucial role in inflammation and pain signaling, among other physiological processes.
Pharmacokinetics
Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can influence the compound’s bioavailability.
Result of Action
The inhibition of cox enzymes by benzothiazole derivatives can lead to a decrease in the production of thromboxane, prostaglandins, and prostacyclin . This can result in anti-inflammatory effects.
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of benzothiazole derivatives .
Biochemical Analysis
Biochemical Properties
(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The compound inhibits COX-2 more selectively than COX-1, reducing inflammation with fewer gastrointestinal side effects . Additionally, it binds to certain receptors in the central nervous system, potentially modulating neurotransmitter release and offering neuroprotective effects .
Cellular Effects
The effects of this compound on various cell types are profound. In neuronal cells, it enhances cell survival and reduces oxidative stress by upregulating antioxidant enzymes . In immune cells, it modulates cytokine production, thereby influencing the immune response. The compound also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are involved in cell proliferation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of COX-2, inhibiting its enzymatic activity and reducing the production of pro-inflammatory prostaglandins . The compound also interacts with nuclear receptors, influencing gene expression related to inflammation and oxidative stress . Furthermore, it can inhibit certain kinases, thereby modulating signaling pathways that control cell growth and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Initially, it shows potent anti-inflammatory and neuroprotective effects. Prolonged exposure can lead to a decrease in its efficacy due to metabolic degradation . Stability studies indicate that the compound remains stable under controlled conditions but can degrade under extreme pH or temperature . Long-term studies in vitro and in vivo have shown sustained benefits in reducing inflammation and protecting neuronal cells .
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At low doses, it effectively reduces inflammation and oxidative stress without significant side effects . At higher doses, it can cause toxicity, including liver and kidney damage . Threshold effects are observed, where doses above a certain level do not increase efficacy but rather increase the risk of adverse effects .
Metabolic Pathways
This compound is metabolized primarily in the liver. It undergoes phase I and phase II metabolic reactions, including oxidation and conjugation . Key enzymes involved in its metabolism include cytochrome P450 isoforms, which facilitate its breakdown into active and inactive metabolites . These metabolites are then excreted via the renal and biliary pathways .
Properties
IUPAC Name |
[4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-methyl-1,2-oxazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O3S/c1-10-9-13(25-20-10)16(23)21-5-7-22(8-6-21)17-19-14-12(24-2)4-3-11(18)15(14)26-17/h3-4,9H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHQHJDANYFGQFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)N2CCN(CC2)C3=NC4=C(C=CC(=C4S3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

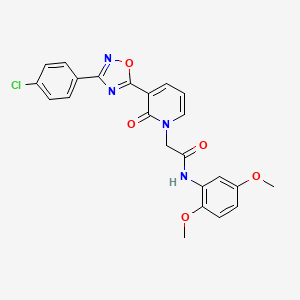
![7-(Furan-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2703728.png)
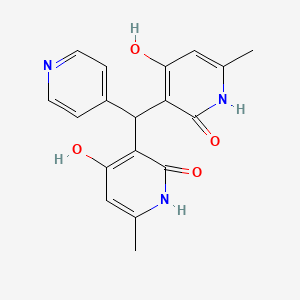
![2-({[(3Z)-2,4-dioxo-3,4-dihydro-2H-1-benzopyran-3-ylidene]methyl}amino)acetic acid](/img/structure/B2703732.png)
![2-(2-chlorophenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole](/img/structure/B2703733.png)
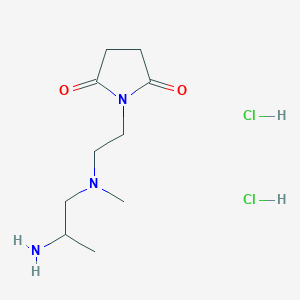
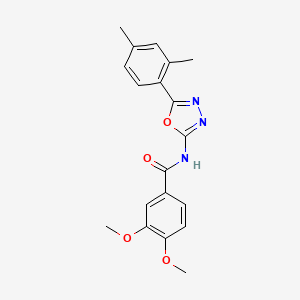
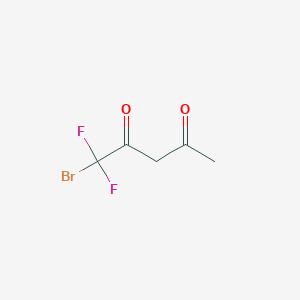
![5-[3,5-bis(trifluoromethyl)phenyl]furan-2-carboxylic Acid](/img/structure/B2703739.png)
![3-((3,4-dimethylphenyl)sulfonyl)-1-ethyl-2-imino-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2703740.png)
![tert-butyl N-[(4-methoxypiperidin-2-yl)methyl]carbamate](/img/structure/B2703742.png)
![N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2703743.png)
